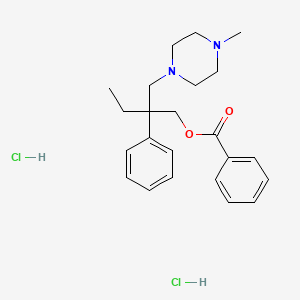
beta-Ethyl-4-methyl-beta-phenyl-1-piperazinepropanol benzoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L 1792 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L 1792 typically involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. One common method involves the use of high-performance liquid chromatography (HPLC) for the isolation and purification of the compound . This technique is favored for its ability to separate complex mixtures with high precision.
Industrial Production Methods
In industrial settings, the production of L 1792 often involves large-scale preparative liquid chromatography. This method allows for the efficient purification of the compound from raw materials, ensuring high purity and yield . The process typically includes steps such as solvent delivery, sample introduction, flow splitting, detection, and fraction collection.
Analyse Des Réactions Chimiques
Types of Reactions
L 1792 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving L 1792 include Grignard reagents, titanium (IV) isopropoxide, and Lewis acids . These reagents facilitate the formation of intermediates and final products through well-defined mechanisms.
Major Products Formed
The major products formed from the reactions of L 1792 depend on the specific conditions and reagents used. For example, the reaction with Grignard reagents and titanium (IV) isopropoxide can yield primary cyclopropylamines .
Applications De Recherche Scientifique
L 1792 has a wide range of applications in scientific research, spanning multiple disciplines:
Chemistry: Used as a reagent in various synthetic pathways and as a catalyst in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in industrial processes .
Mécanisme D'action
The mechanism of action of L 1792 involves its interaction with specific molecular targets and pathways. For instance, it may interfere with the function of bacterial outer membrane proteins, inhibiting the normal transport of lipopolysaccharides and leading to the accumulation of membrane-like substances within bacterial cells . This mechanism is crucial for its antimicrobial activity.
Comparaison Avec Des Composés Similaires
L 1792 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include various perovskite materials and other multifunctional materials with ferroelectric, piezoelectric, and superconductive properties . What sets L 1792 apart is its specific reactivity and the range of applications it supports, from chemical synthesis to industrial production.
Conclusion
L 1792 is a compound of significant scientific interest due to its unique properties and diverse applications. Its synthesis, chemical reactivity, and mechanism of action make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. By understanding its preparation methods, chemical reactions, and applications, researchers can continue to explore its potential and develop new uses for this versatile compound.
Propriétés
Numéro CAS |
102517-13-5 |
|---|---|
Formule moléculaire |
C23H32Cl2N2O2 |
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
[2-[(4-methylpiperazin-1-yl)methyl]-2-phenylbutyl] benzoate;dihydrochloride |
InChI |
InChI=1S/C23H30N2O2.2ClH/c1-3-23(21-12-8-5-9-13-21,18-25-16-14-24(2)15-17-25)19-27-22(26)20-10-6-4-7-11-20;;/h4-13H,3,14-19H2,1-2H3;2*1H |
Clé InChI |
HUBVJZXLTNGEPT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN1CCN(CC1)C)(COC(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


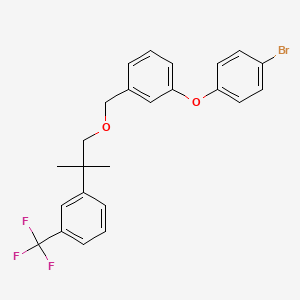
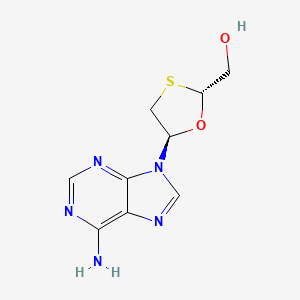
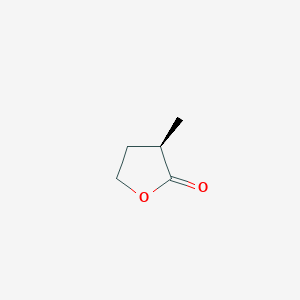


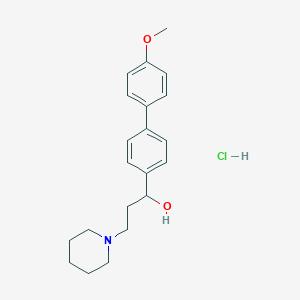
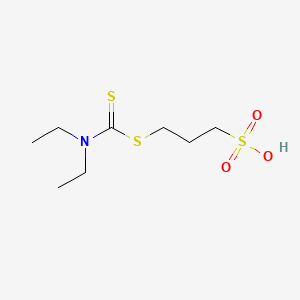
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
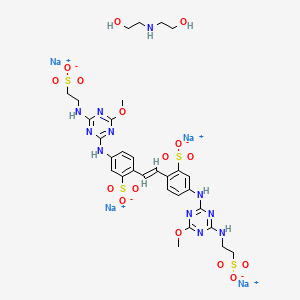
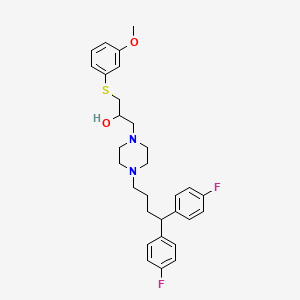
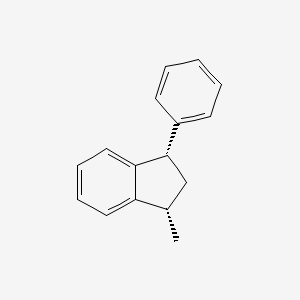
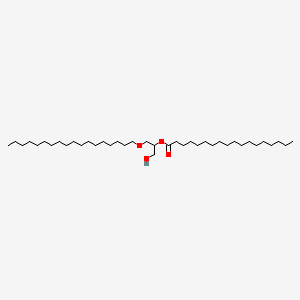
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
